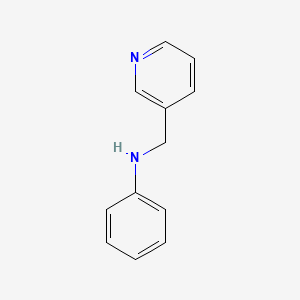
3-ピリジンメチルアニリン
概要
説明
3-ピリジンメチルアニリンは、フェニルアルキルアミン類に属する有機化合物です。 これらの化合物は、第2級アミン基が一方の端にフェニル基に、もう一方の端にアルキル基に結合していることを特徴としています . この化合物は、分子式C12H12N2、分子量184.24 g/molを持っています .
製法
3-ピリジンメチルアニリンの合成は、様々な方法によって実現できます。 一般的な方法の1つは、アニリンと3-(クロロメチル)ピリジン塩酸塩を、塩基として炭酸カリウムの存在下で反応させる方法です . この反応は、一般的に溶媒を必要としない穏やかな条件下で行われ、大規模な工業生産に適しています . もう1つの方法は、2-メチルピリジンをアミンと、酢酸銅と元素硫黄をDMSO中で用いて酸化アミド化するものです .
科学的研究の応用
N-(pyridin-3-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent against various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
3-ピリジンメチルアニリンの作用機序は、特定の分子標的との相互作用に関与しています。 たとえば、白血球ロイコトリエンA-4ヒドロラーゼなどの特定の酵素の活性を阻害することが示されています . この阻害は、抗炎症作用や抗ウイルス作用など、様々な生物学的効果をもたらす可能性があります .
類似の化合物との比較
3-ピリジンメチルアニリンは、次のような他の類似の化合物と比較することができます。
アニリンと置換アニリン: これらの化合物は類似の構造を共有していますが、官能基と反応性において異なっています.
フェニルアルキルアミン: このクラスの化合物は、3-ピリジンメチルアニリンや、類似の構造的特徴を持つ他の関連する分子を含みます.
ピリジンとその誘導体: これらの化合物は、ピリジン環を含み、類似の化学的性質を示します.
3-ピリジンメチルアニリンは、ピリジン環とアニリン部分のユニークな組み合わせによって際立っており、これが独特の化学的および生物学的特性をもたらしています .
生化学分析
Biochemical Properties
N-(pyridin-3-ylmethyl)aniline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with inorganic pyrophosphatase and leukotriene A-4 hydrolase . These interactions suggest that N-(pyridin-3-ylmethyl)aniline may influence enzymatic activities and metabolic pathways. The nature of these interactions involves binding to the active sites of these enzymes, potentially inhibiting or modulating their activity.
Cellular Effects
N-(pyridin-3-ylmethyl)aniline affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with leukotriene A-4 hydrolase suggests a role in inflammatory responses and immune cell signaling . Additionally, N-(pyridin-3-ylmethyl)aniline may impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of N-(pyridin-3-ylmethyl)aniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By binding to the active sites of enzymes like inorganic pyrophosphatase and leukotriene A-4 hydrolase, N-(pyridin-3-ylmethyl)aniline can inhibit their activity, leading to downstream effects on metabolic and signaling pathways . These interactions may also result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(pyridin-3-ylmethyl)aniline can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that N-(pyridin-3-ylmethyl)aniline remains stable under certain conditions, but its degradation products may have different biochemical activities . Long-term exposure to N-(pyridin-3-ylmethyl)aniline in in vitro or in vivo studies may result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of N-(pyridin-3-ylmethyl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular signaling pathways. At higher doses, N-(pyridin-3-ylmethyl)aniline may cause toxic or adverse effects, such as tissue damage or oxidative stress . These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
N-(pyridin-3-ylmethyl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with inorganic pyrophosphatase suggests a role in phosphate metabolism, while its effect on leukotriene A-4 hydrolase indicates involvement in lipid metabolism and inflammatory responses . These interactions can influence the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of N-(pyridin-3-ylmethyl)aniline within cells and tissues involve specific transporters and binding proteins. The compound may be actively transported across cell membranes or passively diffuse into cells, where it can accumulate in specific compartments . The distribution of N-(pyridin-3-ylmethyl)aniline within tissues can affect its localization and overall bioavailability.
Subcellular Localization
N-(pyridin-3-ylmethyl)aniline exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the interactions of N-(pyridin-3-ylmethyl)aniline with biomolecules and its overall biochemical activity.
準備方法
The synthesis of N-(pyridin-3-ylmethyl)aniline can be achieved through various methods. One common method involves the reaction of aniline with 3-(chloromethyl)pyridine hydrochloride in the presence of potassium carbonate as a base . This reaction is typically carried out under mild conditions without the need for a solvent, making it suitable for large-scale industrial production . Another method involves the oxidative amidation of 2-methylpyridines with amines using copper acetate and elemental sulfur in DMSO .
化学反応の分析
3-ピリジンメチルアニリンは、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、様々な酸化生成物を形成することができます。
還元: 還元反応は、3-ピリジンメチルアニリンを様々な還元された形態に変換することができます。
科学研究への応用
3-ピリジンメチルアニリンは、科学研究において幅広い応用範囲を持っています。
化学: これは、より複雑な有機分子の合成における構成要素として使用されます。
生物学: この化合物は、抗ウイルス活性など、潜在的な生物活性を研究されてきました.
類似化合物との比較
N-(pyridin-3-ylmethyl)aniline can be compared to other similar compounds, such as:
Aniline and substituted anilines: These compounds share a similar structure but differ in their functional groups and reactivity.
Phenylalkylamines: This class of compounds includes N-(pyridin-3-ylmethyl)aniline and other related molecules with similar structural features.
Pyridines and derivatives: These compounds contain a pyridine ring and exhibit similar chemical properties.
N-(pyridin-3-ylmethyl)aniline stands out due to its unique combination of a pyridine ring and an aniline moiety, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
N-(pyridin-3-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-9,14H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXLHKJBRORJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73570-11-3 | |
| Record name | N-(Pyridin-3-ylmethyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073570113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(PYRIDIN-3-YLMETHYL)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24B88BKX5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2592019.png)
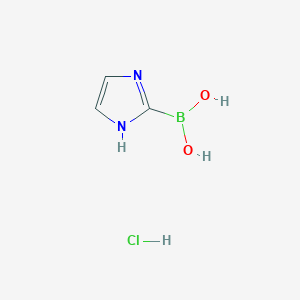
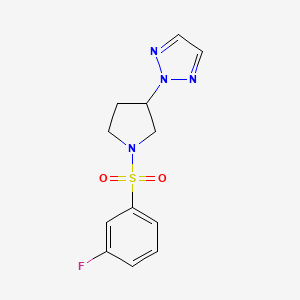
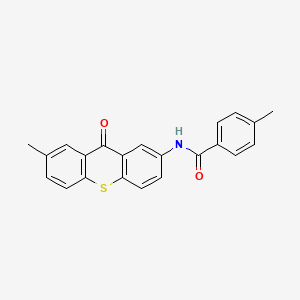
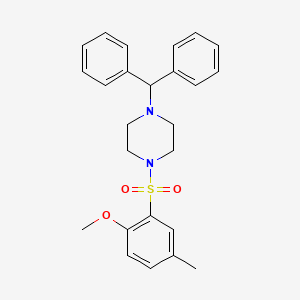
![3-bromo-1,7-dimethyl-7-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one](/img/structure/B2592027.png)
![2-[(6-chloropyridin-2-yl)formamido]-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B2592028.png)
![2,4-Dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-5-carboxamide](/img/structure/B2592031.png)
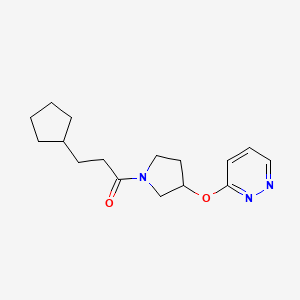
![N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B2592033.png)
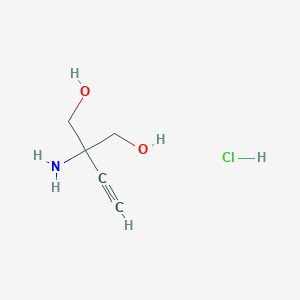
![N-benzyl-3-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}propanamide](/img/structure/B2592037.png)
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2592038.png)
![2-(3,4-dimethoxyphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2592042.png)
